3-Fluoro-4-acetylaminobiphenyl

Chemical carcinogenesis Tissue-specific carcinogenicity Mammary gland tumor model

3-Fluoro-4-acetylaminobiphenyl (CAS 725-04-2; molecular formula C14H12FNO; molecular weight 229.25 g/mol) is a synthetic, monofluorinated biphenyl acetamide derivative first prepared by F. Chubb and R.

Molecular Formula C14H12FNO
Molecular Weight 229.25 g/mol
CAS No. 725-04-2
Cat. No. B13409834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-acetylaminobiphenyl
CAS725-04-2
Molecular FormulaC14H12FNO
Molecular Weight229.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)F
InChIInChI=1S/C14H12FNO/c1-10(17)16-14-8-7-12(9-13(14)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
InChIKeyNBAUDCWTTFHKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-acetylaminobiphenyl (CAS 725-04-2): A Position-Specific Fluorinated Arylamide for Tissue-Selective Carcinogenesis Research


3-Fluoro-4-acetylaminobiphenyl (CAS 725-04-2; molecular formula C14H12FNO; molecular weight 229.25 g/mol) is a synthetic, monofluorinated biphenyl acetamide derivative first prepared by F. Chubb and R. B. Sandin and characterized within the landmark Miller series comparing fluoro-substituted aromatic amides as mechanistic probes for chemical carcinogenesis [1]. The compound bears a single fluorine atom at the 3-position ortho to the acetylamino group on the biphenyl scaffold, a substitution pattern that was explicitly designed to interrogate whether the aromatic ring positions of 4-acetylaminobiphenyl are sites of covalent bond formation critical for tumor induction [1]. It is classified as a carcinogenic arylamide and is commercially available at a minimum purity of 95% from specialist suppliers .

Why 3-Fluoro-4-acetylaminobiphenyl Cannot Be Replaced by Other 4-Acetylaminobiphenyl Analogs in Carcinogenesis Studies


The position of a single substituent on the 4-acetylaminobiphenyl core determines not merely the potency but the tissue in which tumors arise. In the foundational Miller et al. systematic screen of biphenyl derivatives administered orally to Holtzman rats for 8–10 months, 4-acetylaminobiphenyl induced a high incidence of mammary adenocarcinomas in females plus small-intestine and ear-duct carcinomas [1]. Introduction of a 3-methyl group into the same scaffold reduced mammary gland activity while enhancing carcinogenicity toward the ear duct gland, demonstrating a positional switch in tissue tropism [2]. By contrast, shifting the fluorine atom from the 3-position to the 4′-position added a high incidence of liver tumors in male rats at 10–12 months — a target tissue not prominent with the parent amide [1]. The 2′-fluoro analog had little or no carcinogenic activity [1]. Consequently, no generic 4-acetylaminobiphenyl analog can serve as a functional substitute for the 3-fluoro compound; the identity and position of the substituent dictate both qualitative target-tissue selection and quantitative tumor yield [1][2].

3-Fluoro-4-acetylaminobiphenyl: Quantitative Differentiation Evidence Against Closest Analogs


Mammary-Gland-Selective Carcinogenicity in Both Sexes vs. Parent 4-Acetylaminobiphenyl and 3-Methyl Analog

In the 1962 Miller comparative carcinogenicity study in Holtzman rats, 3-fluoro-4-acetylaminobiphenyl was described as 'strongly carcinogenic for the mammary glands of both female and male rats' [1]. This contrasts with the parent compound 4-acetylaminobiphenyl, which under identical oral administration for 8–10 months induced a high incidence of mammary adenocarcinomas in female rats but also produced adenocarcinomas of the small intestine and squamous-cell/sebaceous-gland carcinomas of the ear duct — a multi-tissue spectrum [2]. Introduction of a 3-methyl group instead of 3-fluoro reduced activity for the mammary gland while enhancing activity toward the ear duct gland, further underscoring the unique mammary-gland tropism conferred specifically by the 3-fluoro substituent [1]. The ability to induce mammary tumors in male rats represents a particularly distinctive feature, as the parent compound's mammary carcinogenicity was reported primarily in females [2].

Chemical carcinogenesis Tissue-specific carcinogenicity Mammary gland tumor model

Positional Fluorine Isomer Differentiation: 3-F vs. 4′-F vs. 3′-F on Tumor Target Tissue

The 1956 and 1962 Miller studies provide a rare direct three-way positional comparison among monofluorinated 4-acetylaminobiphenyl isomers administered orally to rats [1][2]. 3-Fluoro-4-acetylaminobiphenyl produced strong mammary gland carcinogenicity in both sexes [2]. The 4′-fluoro isomer, in addition to mammary tumors, induced a high incidence of liver tumors in male rats at 10–12 months — a hepatic target not observed with the 3-fluoro positional isomer [1]. The 3′-fluoro isomer induced moderate to high incidences of tumors at one or more sites but lacked the focused mammary selectivity of the 3-fluoro compound [2]. The 2′-fluoro isomer exhibited little or no carcinogenic activity [1]. These data demonstrate that a single-fluorine positional shift produces an entirely different target-tissue profile, meaning researchers cannot substitute 4′-fluoro-4-acetylaminobiphenyl (CAS 398-32-3) for the 3-fluoro compound without introducing hepatic carcinogenicity as an experimental confounder.

Structure-activity relationship Fluorine positional isomerism Hepatocarcinogenesis

N-Hydroxy Metabolite DNA Adduct Formation: C8-dG Adduct Yield Comparison with 4′-Fluoro Analog and Parent

Although direct N-hydroxy-3-fluoro-4-acetylaminobiphenyl DNA adduct quantitation has not been published, the closely related N-hydroxy-4′-fluoro-4-acetylaminobiphenyl (N-OH-FAABP) and N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) were directly compared in a quantitative in vivo rat liver adduct study by van de Poll et al. (1990) [1]. After injection of 120 μmol/kg tritium-labeled compound 24 h post-partial hepatectomy, N-acetylated C8-deoxyguanosine adduct formation from N-OH-FAABP was approximately 8% and from N-OH-AABP approximately 5% of the level formed by N-OH-2-acetylaminofluorene (N-OH-AAF) at 25 μmol/kg [1]. In the same study, N-OH-FAABP showed partial liver tumor promotion activity (4% GGT+ liver volume vs. 22% for N-OH-AAF), whereas N-OH-AABP was totally ineffective as a promoter, demonstrating that fluorine substitution alters both adduct yield and biological consequence [1]. For the N-acetylated dG-C8 adducts, van de Poll et al. (1992) further showed that one adduct per single-stranded ΦX174 DNA molecule was sufficient to completely inactivate the bacteriophage regardless of whether the adduct was derived from AAF, FAABP, or AABP [2]. However, deacetylated adducts exhibited differential bypass: 1 of 7 (AF), 1 of 2 (ABP), and 1 of 3 (FABP) adducts caused inactivation on average, indicating that the fluorine substituent modifies translesion synthesis efficiency even in the deacetylated form [2].

DNA adduct formation Metabolic activation C8-deoxyguanosine adducts 32P-postlabeling

Physicochemical and 19F NMR Spectroscopic Differentiation from Non-Fluorinated Parent Compound

The introduction of fluorine at the 3-position produces measurable physicochemical differences from the non-fluorinated parent 4-acetylaminobiphenyl (CAS 4075-79-0). The molecular weight increases from 211.26 g/mol (C14H13NO) to 229.25 g/mol (C14H12FNO), and the calculated density rises from 1.069–1.124 g/cm³ (parent) to 1.194 g/cm³ (3-fluoro) . The calculated boiling point decreases from 419.3°C (parent) to 404.4°C at 760 mmHg . Critically, the 3-fluoro substituent provides a unique 19F NMR spectroscopic handle that has been exploited extensively with the analogous 4′-fluoro-4-aminobiphenyl adduct (FABP) for studying arylamine-DNA lesion conformation, dynamics, and translesion synthesis polymerase interactions [1]. Cho and colleagues (2014) used 19F NMR, surface plasmon resonance, and primer kinetic studies with FABP-modified DNA to demonstrate that the 3′-next flanking base (G*CT vs. G*CA) alters lesion conformation between B-type (major-groove) and stacked (S) conformers, directly affecting nucleotide excision repair susceptibility [1]. The 3-fluoro positional isomer is expected, by class-level inference, to offer analogous 19F NMR utility with the added advantage of an ortho-fluoro substitution pattern that may provide distinct chemical-shift sensitivity compared with the para-fluoro (4′) analog.

19F NMR spectroscopy Physicochemical properties DNA adduct conformation Analytical characterization

Procurement Exclusivity: Discontinued Supplier Status and Limited Commercial Availability

3-Fluoro-4-acetylaminobiphenyl (CAS 725-04-2) is not a commodity chemical. It is supplied as a specialty research compound at a minimum purity of 95% (molecular weight 229.25 g/mol, formula C14H12FNO) from a limited number of vendors . At least one previously active supplier (CymitQuimica/Biosynth) has listed this compound as a discontinued product, indicating constrained or intermittent commercial availability . In contrast, the non-fluorinated parent 4-acetylaminobiphenyl (CAS 4075-79-0) and the 4′-fluoro positional isomer (CAS 398-32-3, melting point 205–207°C) are more broadly stocked . No melting point data have been published for the 3-fluoro compound, which, combined with its limited commercial sourcing footprint, means that procurement requires advance supplier verification, purity certification, and analytical identity confirmation (e.g., by 1H/19F NMR or HPLC) upon receipt .

Specialty research chemical Supplier availability Chemical procurement

3-Fluoro-4-acetylaminobiphenyl (CAS 725-04-2): Best-Fit Research Application Scenarios Based on Quantitative Differentiation Evidence


Sex-Independent Mammary Gland Carcinogenesis Model in Rats

3-Fluoro-4-acetylaminobiphenyl is the only member of the 4-acetylaminobiphenyl analog series reported to be strongly carcinogenic for the mammary glands of both female and male rats [1]. This property, established in the Miller 1962 comparative screen, enables experimental designs that include male animals as a positive-control mammary tumor group — a design not feasible with the parent amide (which produces mammary tumors predominantly in females) or with the 4′-fluoro isomer (which introduces hepatic tumors as a confounding endpoint in males) [1][2]. Researchers investigating hormonal influences on mammary carcinogenesis or testing chemopreventive agents in sex-comparative protocols should prioritize this compound.

Structure-Activity Relationship (SAR) Probe for Fluorine Positional Effects on Carcinogen Tissue Tropism

The 1962 Miller study provides a complete positional scan of monofluoro substitution effects on the 4-acetylaminobiphenyl scaffold: 3-fluoro (mammary-selective), 4′-fluoro (mammary + liver), 3′-fluoro (moderate multi-site), and 2′-fluoro (inactive) [1][2]. The 3-fluoro compound serves as the mammary-gland-selective reference point within this SAR matrix. Investigators studying how subtle electronic and steric effects of aryl substituents govern carcinogen tissue distribution, metabolic activation by tissue-specific CYP450 isoforms, or DNA adduct formation in target vs. non-target organs require the full positional isomer set; the 3-fluoro compound is the critical mammary-selective anchor within this set [1].

19F NMR-Based DNA Adduct Conformational Analysis and Translesion Synthesis Studies

The 19F nucleus (100% natural abundance, spin-½) provides a background-free NMR probe for studying DNA lesion structure and dynamics. Although published 19F NMR studies to date have primarily employed the 4′-fluoro-4-aminobiphenyl adduct (FABP) [3], the 3-fluoro positional isomer offers a structurally distinct ortho-fluoro substitution that is expected to produce different 19F chemical-shift sensitivity to local conformational changes (B-type vs. stacked vs. wedge conformers) and to polymerase active-site interactions [3]. The quantitative deacetylated-adduct bypass data from van de Poll et al. (1992) — showing FABP adducts cause ΦX174 inactivation at a rate of 1 in 3 vs. 1 in 2 for ABP and 1 in 7 for AF — indicate that the fluorine substituent meaningfully alters translesion synthesis efficiency, making the 3-fluoro adduct a valuable additional probe for polymerase fidelity studies [4].

Comparative Arylamine Metabolic Activation and Sulfation Pathway Research

The N-hydroxy metabolite of the 4′-fluoro analog (N-OH-FAABP) has been directly studied for sulfotransferase-dependent metabolic activation in male rat liver, with two distinct sulfation pathways identified for its conversion to DNA-reactive N-sulfate esters [2][5]. The 1990 van de Poll study established that N-OH-FAABP forms C8-dG adducts at approximately 8% of the AAF reference level and exerts weak but measurable tumor promotion activity (4% GGT+ liver volume), whereas the non-fluorinated N-OH-AABP forms adducts at approximately 5% and is completely inactive as a promoter [5]. The 3-fluoro compound, as the ortho-fluoro positional isomer, provides a complementary substrate for investigating how the fluorine position influences N-hydroxylation rates by CYP1A2, O-sulfation by SULT1A1/SULT2A1, and N,O-acyltransferase-mediated activation — all critical determinants of arylamine carcinogen potency [5].

Quote Request

Request a Quote for 3-Fluoro-4-acetylaminobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.